3-(2-(Bromomethyl)-2-methylbutyl)thiophene
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Overview
Description
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Polymerization: Thiophene derivatives can polymerize under certain conditions, forming conductive polymers with applications in electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu), which facilitate the substitution of the bromomethyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Polymerization: Catalysts like iron(III) chloride (FeCl3) are employed in the polymerization of thiophene derivatives.
Major Products Formed
Substitution Products: Various substituted thiophenes with different functional groups.
Oxidized Products: Thiophene oxides and sulfoxides.
Polythiophenes: Conductive polymers with applications in organic electronics.
Scientific Research Applications
3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substituent positions.
3-Bromothiophene: Lacks the methylbutyl group, resulting in different chemical properties and applications.
Uniqueness
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.
Biological Activity
The compound 3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Biological Activity of Thiophene Derivatives
Thiophene derivatives are known for their wide-ranging therapeutic applications. The biological activities of thiophenes can be categorized as follows:
- Antimicrobial Activity : Many thiophene derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Thiophene compounds have shown promise in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives act as anti-inflammatory agents, providing relief in inflammatory conditions.
Table 1: Summary of Biological Activities of Thiophene Derivatives
Study 1: Antimicrobial Activity
A study evaluated various thiophene derivatives for their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain higher alkylated thiophenes exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/ml .
Results Summary
Compound | MIC (µg/ml) | Bacteria Tested |
---|---|---|
Compound A | 2 | S. aureus |
Compound B | 5 | E. coli |
Compound C | 10 | B. subtilis |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiophene derivatives against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds showed IC50 values below 25 µM, indicating potent anti-proliferative activity .
Results Summary
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound D | HepG-2 | <25 |
Compound E | MCF-7 | <25 |
Compound F | HCT-116 | 26-50 |
The mechanism through which thiophene derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some derivatives may inhibit specific kinases or modulate pathways involved in inflammation and cell proliferation.
Properties
Molecular Formula |
C10H15BrS |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-[2-(bromomethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
FCQMXZUHSXVSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CSC=C1)CBr |
Origin of Product |
United States |
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